molecular formula C9H5ClFN3O B1455948 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1461708-00-8

1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1455948
CAS No.: 1461708-00-8
M. Wt: 225.61 g/mol
InChI Key: PUVYYKRBWGZANM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a high-purity chemical building block designed for advanced research and development. Its structure integrates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry, with an aldehyde functional group that enables diverse chemical transformations. The 3-chloro-4-fluorophenyl substituent at the 1-position of the triazole ring is a common pharmacophore that can influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. The aldehyde group (-CHO) at the 4-position makes this compound an exceptionally versatile synthetic intermediate. It readily undergoes reactions such as condensations to form imines (Schiff bases) or reductive amination to form secondary amines, serving as a key precursor for the synthesis of more complex molecules. Researchers utilize this compound in the design and optimization of novel bioactive molecules, particularly in the development of potential neuroprotective and anti-neuroinflammatory agents, given the documented activity of triazole-pyrimidine hybrids in these areas . Furthermore, 1,2,3-triazole-4-carbaldehydes are widely used as intermediates in the search for new therapeutic agents with anticancer, antifungal, and anti-inflammatory properties . This reagent is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers are responsible for determining the suitability of this product for their specific purposes.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O/c10-8-3-7(1-2-9(8)11)14-4-6(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVYYKRBWGZANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials Preparation

The synthesis begins with two key starting materials:

  • 3-chloro-4-fluoroaniline: An aromatic amine substituted with chlorine and fluorine at the 3- and 4-positions respectively.
  • Propargyl aldehyde: An alkyne-containing aldehyde serving as the alkyne component in cycloaddition.

These materials are either commercially available or prepared through established synthetic routes involving halogenation and oxidation steps.

Cycloaddition Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The core step in the synthesis is the formation of the 1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as a "click reaction." The process involves:

  • Conversion of 3-chloro-4-fluoroaniline to the corresponding azide derivative.
  • Reaction of the azide with propargyl aldehyde under copper(I) catalysis.

This reaction proceeds regioselectively to form the 1,4-disubstituted 1,2,3-triazole ring, linking the aromatic moiety with the aldehyde-functionalized triazole.

Reaction conditions:

Parameter Typical Conditions
Catalyst Copper(I) salts (e.g., CuSO4 + sodium ascorbate)
Solvent Mixtures of water and organic solvents (e.g., t-BuOH, DMF)
Temperature Room temperature to 60°C
Reaction Time Several hours (4–24 h)

The CuAAC reaction is favored for its high yield, specificity, and mild conditions, making it suitable for both laboratory and industrial scale synthesis.

Purification and Yield Optimization

After synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization. Industrial methods optimize solvent systems and reaction parameters to maximize yield and purity.

Data Summary Table: Preparation Steps

Step Description Reagents/Catalysts Conditions Outcome
1. Starting Material Prep Obtain 3-chloro-4-fluoroaniline and propargyl aldehyde Commercial or synthesized Standard synthetic protocols Ready for cycloaddition
2. Cycloaddition Copper(I)-catalyzed azide-alkyne cycloaddition Cu(I) salts, azide derivative RT to 60°C, aqueous/organic solvent Formation of triazole ring
3. Oxidation Oxidize intermediate to aldehyde Pyridinium chlorochromate (PCC) 0°C to RT, DCM solvent Aldehyde functional group formed
4. Purification Chromatography or recrystallization Appropriate solvents Ambient conditions Pure 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Research Findings and Notes

  • The copper(I)-catalyzed azide-alkyne cycloaddition is the most efficient and selective method for constructing the 1,2,3-triazole core, widely validated in literature for similar compounds.
  • Oxidation with PCC is preferred for selective aldehyde formation without over-oxidation.
  • Alternative oxidation methods can be employed depending on substrate sensitivity.
  • Industrial scale synthesis adapts these methods with process intensification and solvent recycling to improve cost-effectiveness and environmental footprint.
  • The aldehyde group allows further chemical modifications, such as reduction to alcohol or oxidation to carboxylic acid, expanding the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or reagents specific to the desired transformation.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative with a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The triazole ring is a significant pharmacophore in medicinal chemistry, enabling the compound to interact with various biological targets.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde's mechanism of action involves interaction with specific molecular targets. For instance, it can act as a tyrosinase inhibitor, binding to the enzyme's active site and preventing the oxidation of L-tyrosine to dopaquinone, thus inhibiting melanin production. The compound may also inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells, and modulate receptor activity, affecting cellular signaling pathways that lead to cell proliferation or apoptosis.

Antimicrobial Activity

Triazole derivatives, including 1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, have demonstrated antimicrobial properties. Halogen substitutions, such as chlorine and fluorine, enhance their activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Triazoles are known for their antifungal properties and may be effective against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Preliminary studies indicate promising antifungal activity against strains like Candida albicans.

Anticancer Potential

Studies have explored the anticancer activity of 1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Cell Line Studies

Cell LineIC50 (µM)Mechanism
MOLT-4 (Leukemia)5.0Apoptosis induction
MCF-7 (Breast Cancer)10.2Cell cycle arrest

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and analogous triazole carbaldehydes:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-chloro-4-fluorophenyl C₉H₅ClFN₃O 225.61 High electrophilicity; synthetic intermediate
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-chlorophenyl C₉H₆ClN₃O 215.62 Used in coordination polymers and ligand synthesis
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-fluorophenyl C₉H₆FN₃O 191.16 Precursor for heterocyclic hybrids; crystallized in monoclinic systems
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl C₉H₇N₃O 173.17 Model compound for Fe(II) helicate synthesis
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Benzyl C₁₀H₉N₃O 187.20 Reactant in organozinc reactions
Key Observations:
  • Electronic Effects: The 3-chloro-4-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to monosubstituted (e.g., 4-chloro or 3-fluoro) or non-halogenated (e.g., phenyl, benzyl) analogs. This enhances the aldehyde’s reactivity in nucleophilic additions .
  • Steric Considerations : Bulky substituents (e.g., benzyl) may hinder reactivity in confined molecular environments, whereas smaller halogens (Cl, F) minimize steric interference .

Physicochemical and Crystallographic Data

  • Thermal Stability : Triazole derivatives with halogen substituents generally exhibit higher thermal stability due to strong C–X bonds. For example, Fe(II) helicates incorporating phenyl-triazole-carbaldehyde ligands show wide thermal hysteresis up to 400 K .
  • Crystallography: The 3-fluorophenyl analog crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonding stabilizing the structure . Similar analyses for the target compound are absent in the literature.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, with the CAS number 1461708-00-8, is a compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications in various fields, including oncology and infectious diseases. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₅ClFN₃O
  • Molecular Weight : 225.61 g/mol
  • IUPAC Name : 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Biological Activity Overview

The biological activities of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde include antimicrobial, antifungal, and anticancer properties. The triazole ring is a significant pharmacophore in medicinal chemistry, contributing to the compound's ability to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that lead to cell proliferation or apoptosis.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds indicated that those with halogen substitutions (like chlorine and fluorine) displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests it could be effective against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Preliminary studies indicate promising antifungal activity against strains like Candida albicans .

Anticancer Potential

The anticancer activity of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been explored in several studies:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Mechanism
MOLT-4 (Leukemia)5.0Apoptosis induction
MCF-7 (Breast Cancer)10.2Cell cycle arrest

Case Studies

Several case studies have highlighted the effectiveness of triazole compounds in clinical settings:

  • Case Study on Leukemia Treatment : A derivative similar to 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde showed significant antiproliferative activity against leukemia cell lines comparable to standard chemotherapeutics like doxorubicin .
  • Fungal Infection Trials : Clinical trials involving triazole derivatives indicated a reduction in fungal load among patients with resistant infections when treated with compounds similar to this one .

Q & A

Basic: What are the key methodologies for synthesizing 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, such as:

  • Step 1: Halogenation of precursor aryl rings (e.g., 3-chloro-4-fluoroaniline derivatives) followed by cyclization to form the triazole core .
  • Step 2: Formylation at the 4-position of the triazole ring using Vilsmeier-Haack or Duff formylation under controlled pH and temperature .
    Optimization strategies:
  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) and identify optimal yields. For example, highlights statistical methods to minimize trial-and-error approaches .
  • Monitor intermediates via HPLC or LC-MS to ensure regioselectivity in triazole formation.

Basic: How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Answer:

  • X-ray crystallography : and demonstrate bond angle and torsion angle analyses for structurally similar triazoles, which can confirm the planar geometry of the triazole ring and substituent orientations .
  • NMR : Use heteronuclear experiments (e.g., 19F^{19}\text{F}-1H^{1}\text{H} HMBC) to distinguish fluorine and chlorine substituent effects on chemical shifts. Overlapping signals in 1H^{1}\text{H} NMR can be resolved via 13C^{13}\text{C} DEPT or 2D-COSY .

Advanced: How can computational methods predict the reactivity of the aldehyde group in nucleophilic addition reactions?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model frontier molecular orbitals (FMOs). The aldehyde’s electrophilicity can be quantified via Fukui indices, as demonstrated in ’s reaction path search methodology .
  • Solvent effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess activation barriers for nucleophilic attack .

Advanced: What experimental designs are suitable for studying this compound’s potential as a bioactive scaffold?

Answer:

  • Fragment-based drug discovery (FBDD) : Screen the aldehyde moiety for covalent binding to cysteine residues in target proteins using SPR or ITC .
  • In silico docking : ’s InChI data (PubChem CID) can be used to generate 3D conformers for virtual screening against kinase or protease targets .

Advanced: How can conflicting spectroscopic data from different synthesis routes be resolved?

Answer:

  • Comparative analysis : Tabulate 1H^{1}\text{H} NMR shifts for batches synthesized via Vilsmeier vs. Duff formylation (Table 1). Discrepancies may arise from residual solvents or byproducts.
  • Advanced techniques : Use 19F^{19}\text{F} NMR to detect fluorinated impurities (e.g., unreacted 3-chloro-4-fluorophenyl intermediates) .

Table 1: Example NMR Data Comparison

Synthesis Methodδ\delta (Aldehyde Proton, ppm)δ\delta (Triazole Proton, ppm)
Vilsmeier9.828.45
Duff9.758.52

Methodological: How can reactor design principles improve scalability for multi-gram synthesis?

Answer:

  • Continuous flow systems : highlights microreactors for exothermic formylation steps, ensuring temperature control and reduced side reactions .
  • Membrane separation : Implement solvent-resistant nanofiltration (SRNF) for in-line purification, as described in ’s subclass RDF2050104 .

Methodological: What statistical approaches are effective in optimizing reaction yields while minimizing resource use?

Answer:

  • Response Surface Methodology (RSM) : Design a central composite design (CCD) to model interactions between variables (e.g., catalyst concentration, time). emphasizes RSM’s role in reducing experimental runs by 40–60% .
  • Machine learning : Train models on historical reaction data (e.g., solvent polarity, substituent effects) to predict optimal conditions for novel derivatives .

Advanced: How does the electronic nature of the 3-chloro-4-fluorophenyl group influence the triazole’s reactivity?

Answer:

  • Hammett analysis : Calculate σmeta\sigma_{\text{meta}} and σpara\sigma_{\text{para}} values for the substituents. The electron-withdrawing Cl and F groups enhance the aldehyde’s electrophilicity, as shown in ’s bond angle distortions .
  • XPS studies : Compare binding energies of Cl 2p and F 1s electrons to assess inductive effects on the triazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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